structural properties and characterization of 2-Amino-3-(1-methylcyclobutyl)propanoic acid
structural properties and characterization of 2-Amino-3-(1-methylcyclobutyl)propanoic acid
An In-depth Technical Guide: Structural Properties and Characterization of 2-Amino-3-(1-methylcyclobutyl)propanoic acid
Executive Summary
2-Amino-3-(1-methylcyclobutyl)propanoic acid is a non-canonical amino acid distinguished by a unique, sterically constrained 1-methylcyclobutyl side chain. This structural feature imparts distinct conformational properties, making it a valuable building block in medicinal chemistry for the development of novel peptides and small molecule therapeutics. As with many chiral molecules, its biological activity is highly dependent on its absolute stereochemistry, necessitating precise control and unambiguous characterization.[1] This guide provides a comprehensive overview of the essential structural properties, synthesis considerations, and a multi-pronged analytical strategy for the definitive characterization of this compound, ensuring data integrity and reproducibility for research and development applications.
Introduction: The Strategic Value of a Constrained Side Chain
The incorporation of non-canonical amino acids into drug candidates is a proven strategy for modulating pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[2] 2-Amino-3-(1-methylcyclobutyl)propanoic acid belongs to this class, offering a unique aliphatic, cyclic side chain that introduces significant conformational restriction.
Molecular Structure and Stereoisomerism
The core structure consists of a propanoic acid backbone with an amino group at the α-carbon (C2) and a 1-methylcyclobutyl group attached at the β-carbon (C3). The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers: (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid and (2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid. The biological effects of these enantiomers can differ significantly, making stereospecific synthesis and characterization a critical requirement.
Caption: Stereoisomers of 2-Amino-3-(1-methylcyclobutyl)propanoic acid.
Physicochemical Properties
A summary of the core physicochemical properties is presented below. The hydrochloride salt is often prepared to improve handling and aqueous solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [3][4] |
| Molecular Weight | 157.21 g/mol | [3][4] |
| CAS Number (Racemate) | 1849185-75-6 | [3] |
| CAS Number ((2R)-isomer) | 1841099-11-3 | [4] |
| CAS Number ((2S)-isomer) | 1844992-13-7 | |
| Physical Form | Solid | |
| Purity (Typical) | >97% | [3][4] |
Synthesis and Purification Strategy
A robust synthetic strategy is foundational to obtaining high-purity material for characterization and downstream applications. The general approach involves the construction of the unique side chain followed by chiral resolution.
Rationale for Synthetic Choices
The synthesis typically starts from commercially available amino acid derivatives.[1] The key challenge lies in the stereoselective introduction of the α-amino group or the resolution of the final racemic mixture. Enzymatic methods or chiral chromatography are often employed for resolution due to their high fidelity in distinguishing between enantiomers.[1] The final step frequently involves converting the free base to a hydrochloride salt, which not only enhances water solubility but also often improves crystallinity and long-term stability.[1]
Caption: Generalized workflow for the synthesis and resolution of stereoisomers.
A Validated, Orthogonal Approach to Structural Characterization
No single analytical technique is sufficient for the unambiguous structural elucidation of a novel compound. We advocate for an orthogonal approach, where each technique provides complementary information, leading to a self-validating system of characterization.
Caption: Orthogonal workflow for unambiguous structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the primary technique for determining the covalent framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are crucial for establishing the connectivity between atoms, confirming that the synthesized molecule has the correct structure.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or MeOD). The choice of solvent is critical; D₂O is suitable for the hydrochloride salt and will exchange with the labile -NH₂ and -COOH protons, causing their signals to disappear.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak.
Data Interpretation: Predicted ¹H and ¹³C NMR Resonances The following table outlines the predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and pH.
| Atom Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| α-H (CH -NH₂) | ~3.5-3.8 (t or dd) | ~55-60 | Downfield shift due to adjacent electron-withdrawing N and C=O groups. |
| β-H₂ (CH₂ -Cyclobutyl) | ~1.8-2.2 (m) | ~40-45 | Diastereotopic protons adjacent to the chiral center and the cyclobutyl ring. |
| Cyclobutyl-H₂ | ~1.6-2.0 (m) | ~30-35 | Multiple overlapping signals from the methylene groups in the ring. |
| Methyl-H₃ (CH₃ ) | ~1.0-1.2 (s) | ~25-30 | Singlet as it's attached to a quaternary carbon with no adjacent protons. |
| Carboxyl C (C =O) | N/A | ~175-180 | Typical chemical shift for a carboxylic acid carbon.[6] |
| Quaternary C (C -CH₃) | N/A | ~35-40 | Quaternary carbon of the cyclobutyl ring. |
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) with high precision (<5 ppm error), we can derive a unique elemental formula, providing orthogonal validation to the connectivity data from NMR. The fragmentation pattern also offers structural clues that must be consistent with the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or water/acetonitrile with 0.1% formic acid to promote ionization.
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected exact mass for [C₈H₁₅NO₂ + H]⁺ is 158.1176.
-
Data Analysis: Compare the measured m/z of the molecular ion peak to the theoretical exact mass. The mass error should be below 5 ppm. Analyze the major fragment ions.
Data Interpretation: Predicted Molecular Ion and Fragmentation Pattern The fragmentation of amino acids in the mass spectrometer is often predictable, providing further structural confirmation.
| m/z (Predicted) | Ion Formula | Fragment Identity |
| 158.1176 | [C₈H₁₆NO₂]⁺ | [M+H]⁺ (Molecular Ion) |
| 141.1125 | [C₈H₁₅O₂]⁺ | Loss of ammonia (-NH₃) |
| 113.0965 | [C₇H₁₃O]⁺ | Loss of the carboxyl group as H₂O and CO (-HCOOH) |
| 83.0856 | [C₆H₁₁]⁺ | The 1-methylcyclobutyl-methyl cation, a characteristic fragment |
| 74.0233 | [C₂H₄NO₂]⁺ | Fragment containing the α-carbon, amino, and carboxyl groups |
X-Ray Crystallography
Expertise & Rationale: Single-crystal X-ray crystallography is the unequivocal gold standard for structural determination.[7] It provides a precise three-dimensional map of the atoms in the solid state, directly revealing bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral center.[8] While obtaining suitable crystals can be challenging, the definitive nature of the data justifies the effort for a novel compound intended for regulated applications.
Experimental Protocol: From Crystallization to Structure Solution
-
Crystallization: This is the most critical and empirical step.[7]
-
Slowly evaporate a solution of the highly purified compound (often the hydrochloride salt) from various solvents or solvent mixtures (e.g., ethanol/water, isopropanol/ether).
-
Utilize vapor diffusion methods (hanging drop or sitting drop) where a solution of the compound is allowed to equilibrate with a reservoir containing a precipitant.
-
-
Crystal Mounting and Data Collection:
-
Select a single, well-formed crystal of suitable size (~0.1-0.3 mm).
-
Mount the crystal on a goniometer head and cool it in a cryostream (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine it against the experimental data to obtain the final structure. The absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
-
Interpreting Crystallographic Data: The output is a detailed 3D model with precise atomic coordinates. This data confirms the connectivity established by NMR, the elemental composition from MS, and provides the definitive assignment of the (R) or (S) configuration at the α-carbon.
Conclusion
The structural characterization of 2-Amino-3-(1-methylcyclobutyl)propanoic acid requires a rigorous, multi-technique approach to ensure scientific integrity. By combining the connectivity information from NMR spectroscopy, the elemental formula confirmation from high-resolution mass spectrometry, and the definitive 3D structure from X-ray crystallography, researchers can have absolute confidence in the identity, purity, and stereochemistry of their material. This validated foundation is essential for interpreting biological data and advancing drug development programs that utilize this unique molecular building block.
References
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Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Available at: [Link]
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Science Publishing Group. (2025). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Available at: [Link]
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